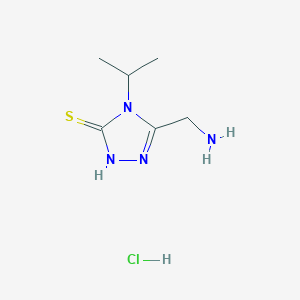

5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Description

5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an aminomethyl group at position 5, an isopropyl group at position 4, and a thiol group at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical or biochemical applications. This compound is cataloged as a building block in organic synthesis, with commercial availability (e.g., CymitQuimica, Ref: 3D-IAC63970) . Its structural uniqueness lies in the combination of a polar aminomethyl group and a hydrophobic isopropyl moiety, which may influence its pharmacokinetic properties and biological interactions.

Properties

IUPAC Name |

3-(aminomethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S.ClH/c1-4(2)10-5(3-7)8-9-6(10)11;/h4H,3,7H2,1-2H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSIDEDQKBJKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered significant attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. The presence of an amino group and a thiol functional group enhances its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular structure of this compound includes a triazole ring and a thiol group, which are crucial for its biological activity. The hydrochloride form improves its solubility in water, making it suitable for pharmaceutical applications.

| Property | Value |

|---|---|

| CAS Number | 1864064-85-6 |

| Molecular Formula | C₇H₁₃N₃S·HCl |

| Molecular Weight | 195.72 g/mol |

| Solubility | Soluble in water |

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to exert its biological effects through the following pathways:

- Antifungal Activity : The compound may inhibit fungal cell wall synthesis by targeting specific enzymes involved in this process.

- Protein Interaction : The thiol group can form covalent bonds with cysteine residues in proteins, potentially disrupting their function and leading to antimicrobial effects.

- Metabolic Pathway Disruption : Preliminary studies suggest that this compound can interfere with metabolic pathways in fungi and bacteria.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Effective against various strains of bacteria and fungi.

- Cytotoxicity : Demonstrated cytotoxic effects against cancer cell lines in preliminary studies .

Case Studies

Several studies have evaluated the biological activity of similar triazole derivatives:

- Antifungal Studies : A study involving various triazole derivatives showed promising antifungal activity against Candida species.

- Cytotoxicity Assays : Compounds with structural similarities were tested against human cancer cell lines (e.g., MDA-MB-231 for breast cancer) showing varying degrees of cytotoxicity .

Comparative Analysis

The following table compares this compound with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | Amino and thiol groups | Antifungal and antimicrobial |

| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | Methyl group instead of propan-2-yl | Antimicrobial |

| 4-Amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Substituted phenyl group | Anticancer properties |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Varying Substituents

The 1,2,4-triazole-3-thiol scaffold is highly modifiable, enabling diverse biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Analogues

Key Research Findings and Implications

Substituent-Driven Bioactivity: The 4-position substituent (e.g., propan-2-yl vs. phenyl) significantly affects target selectivity. Hydrophobic groups enhance membrane penetration, while polar groups (e.g., aminomethyl) improve solubility .

Synthetic Flexibility : Schiff base formation and alkylation reactions enable rapid diversification of the triazole-thiol scaffold, supporting high-throughput drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.